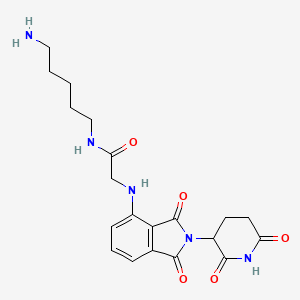

Thalidomide-NH-amido-C5-NH2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H25N5O5 |

|---|---|

Molekulargewicht |

415.4 g/mol |

IUPAC-Name |

N-(5-aminopentyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |

InChI |

InChI=1S/C20H25N5O5/c21-9-2-1-3-10-22-16(27)11-23-13-6-4-5-12-17(13)20(30)25(19(12)29)14-7-8-15(26)24-18(14)28/h4-6,14,23H,1-3,7-11,21H2,(H,22,27)(H,24,26,28) |

InChI-Schlüssel |

WXCCMDYTHOZGGU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Thalidomide-NH-amido-C5-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Thalidomide-NH-amido-C5-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the Thalidomide-based Cereblon (CRBN) E3 ligase ligand attached to a C5 amino linker, which allows for conjugation to a target protein ligand. This guide details the synthetic pathway, experimental protocols, and relevant quantitative data to support researchers in the field of targeted protein degradation.

Synthetic Pathway Overview

The synthesis of this compound hydrochloride is a multi-step process that begins with the preparation of a mono-protected C5 diamine linker, followed by a nucleophilic aromatic substitution (SNAr) reaction with a fluorinated thalidomide (B1683933) precursor. The synthesis culminates in the deprotection of the linker and formation of the hydrochloride salt.

The overall synthetic workflow is depicted below:

An In-depth Technical Guide to the Core Mechanism of Action of Thalidomide-Based CRBN Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright elimination. This approach utilizes the cell's endogenous ubiquitin-proteasome system (UPS) to selectively destroy disease-causing proteins. At the forefront of this technology are molecules that recruit the E3 ubiquitin ligase Cereblon (CRBN). Thalidomide (B1683933) and its derivatives, initially known for their tragic teratogenic effects, have been repurposed as powerful immunomodulatory drugs (IMiDs) and serve as the cornerstone for a class of protein degraders known as molecular glues.[1][][3] These compounds function by binding to CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, and inducing the degradation of non-native "neosubstrates".[1][4][5] This guide provides a comprehensive technical overview of the mechanism of action of thalidomide-based CRBN ligands, detailing the molecular interactions, quantitative binding data, and key experimental protocols for their characterization.

Core Mechanism: The Molecular Glue Hypothesis

The pharmacological activity of thalidomide and its analogs is mediated through their function as "molecular glues."[4] They facilitate an interaction between CRBN and specific target proteins that would not normally associate. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

The process can be broken down into the following key steps:

-

Formation of the CRL4^CRBN^ E3 Ligase Complex : CRBN acts as the substrate receptor within a larger E3 ubiquitin ligase complex known as CRL4^CRBN^. This complex is composed of Cullin 4 (CUL4A or CUL4B), Ring-Box 1 (RBX1), and Damaged DNA Binding Protein 1 (DDB1), which serves as an adaptor protein linking CRBN to CUL4.[4][6][7]

-

Ligand Binding to CRBN : Thalidomide or its analogs bind to a specific pocket on the surface of CRBN.[7] The glutarimide (B196013) moiety of the drug is essential for this interaction, inserting into a hydrophobic pocket formed by three tryptophan residues (the "tri-trp" pocket).[4][8]

-

Neosubstrate Recruitment : The binding of the ligand to CRBN alters the conformation of the CRBN surface, creating a novel interface for the recruitment of proteins not typically recognized by the E3 ligase.[9] These newly recruited proteins are termed "neosubstrates." The phthalimide (B116566) moiety and its modifications on the thalidomide scaffold are critical for determining which neosubstrates are recruited.[4]

-

Polyubiquitination : The recruitment of the neosubstrate into close proximity with the CRL4^CRBN^ complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate.[10][11] The sequential addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated neosubstrate is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins. The proteasome unfolds and degrades the neosubstrate into small peptides, effectively eliminating it from the cell.[10][11]

Quantitative Data on Ligand-CRBN Interaction

The binding affinity of thalidomide and its analogs to CRBN is a key determinant of their potency in inducing neosubstrate degradation. Different analogs exhibit varying affinities, which correlates with their clinical efficacy and side-effect profiles.

| Compound | Dissociation Constant (Kd) | Assay Method | Notes |

| Thalidomide | ~250 nM[7][8] | Competitive Elution / Fluorescence Polarization | The (S)-enantiomer binds with ~10-fold higher affinity than the (R)-enantiomer.[8][12] |

| Lenalidomide | ~178 nM[7][8] | Fluorescence Polarization | Binds more strongly to CRBN than thalidomide.[8] |

| Pomalidomide | ~157 nM[7][8] | Fluorescence Polarization | Binds with the highest affinity among the three classic IMiDs.[8] |

| Iberdomide (CC-220) | Not specified, but potent | Cellular Assays | A newer generation CRBN E3 ligase modulator (CELMoD).[] |

| Avadomide (CC-122) | Not specified, but potent | Cellular Assays | A novel IMiD with potent anti-tumor activities.[13] |

Key Neosubstrates and Their Biological Significance

The diverse pharmacological effects of thalidomide-based ligands are a direct result of the specific neosubstrates they recruit for degradation. The choice of neosubstrate is highly dependent on the chemical structure of the ligand.

| Neosubstrate | Inducing Ligand(s) | Associated Biological Effect / Disease Relevance |

| IKZF1 (Ikaros) & IKZF3 (Aiolos) | Lenalidomide, Pomalidomide | Anti-myeloma activity. These are essential transcription factors for multiple myeloma cell survival.[13] |

| Casein Kinase 1α (CK1α) | Lenalidomide | Treatment of myelodysplastic syndromes (MDS) with del(5q).[13] |

| GSPT1 | CC-885 (a potent IMiD) | Potent anti-cancer activity in acute myeloid leukemia (AML) and other hematological malignancies.[14][15] |

| SALL4 | Thalidomide, Pomalidomide, Lenalidomide | Teratogenicity. SALL4 is a transcription factor crucial for embryonic development, particularly limb formation.[4][16] |

| ZFP91 | Pomalidomide | Identified as a neosubstrate, with its degradation contributing to the drug's overall activity profile.[14][15] |

| Promyelocytic leukemia zinc finger (PLZF) | Thalidomide, 5-hydroxythalidomide | Contributes to thalidomide-induced teratogenicity.[16] |

Experimental Protocols

Characterizing the mechanism of action of CRBN ligands requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is designed to demonstrate the ligand-dependent interaction between CRBN and a neosubstrate in a cellular context.

Principle: An antibody against a "bait" protein (e.g., CRBN) is used to pull it out of a cell lysate. If a "prey" protein (the neosubstrate) is interacting with the bait, it will be pulled down as well and can be detected by Western blotting.[17][18]

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency. Treat cells with the CRBN ligand (e.g., 1-10 µM Pomalidomide) or vehicle (DMSO) for 2-4 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.[19]

-

Immunoprecipitation: Pellet the beads and transfer the pre-cleared supernatant to a new tube. Add the primary antibody against the bait protein (e.g., anti-CRBN antibody) and incubate for 4 hours to overnight at 4°C on a rotator.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immunocomplexes.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against the neosubstrate (prey) and CRBN (bait). An increased signal for the neosubstrate in the ligand-treated sample compared to the vehicle control confirms the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a CRBN ligand to induce the ubiquitination of a specific neosubstrate in a reconstituted system.[11]

Principle: Purified components of the ubiquitination cascade (E1, E2, E3 ligase), ubiquitin, ATP, and the neosubstrate are combined in the presence or absence of the CRBN ligand. The ubiquitination of the neosubstrate is then detected by Western blotting.

Methodology:

-

Reagents:

-

E1 Activating Enzyme (e.g., UBE1)

-

E2 Conjugating Enzyme (e.g., UBE2D3)

-

E3 Ligase Complex (purified CRL4^CRBN^)

-

Recombinant Ubiquitin

-

Recombinant neosubstrate protein (e.g., IKZF1)

-

ATP

-

Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

CRBN Ligand (e.g., Lenalidomide) and vehicle (DMSO)

-

-

Reaction Setup: Assemble reactions on ice in microcentrifuge tubes. A typical 25 µL reaction might contain:

-

E1 Enzyme: 50-100 nM

-

E2 Enzyme: 200-500 nM

-

CRL4^CRBN^ Complex: 50-100 nM

-

Ubiquitin: 5-10 µM

-

Neosubstrate: 200-500 nM

-

CRBN Ligand or DMSO vehicle (at desired concentration)

-

1X Ubiquitination Reaction Buffer

-

-

Initiation and Incubation: Initiate the reaction by adding ATP to a final concentration of 2-5 mM. Transfer the tubes to a 37°C incubator for 60-90 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

-

Analysis: Analyze the samples by SDS-PAGE and Western blot. Probe one membrane with an antibody specific to the neosubstrate. A ladder of higher molecular weight bands above the unmodified substrate indicates polyubiquitination. Probe a second membrane with an anti-ubiquitin antibody to confirm the bands are ubiquitinated species. The reaction should be ligand- and ATP-dependent.

References

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scite.ai [scite.ai]

- 13. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 18. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

- 19. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]

The Strategic Role of Thalidomide-NH-amido-C5-NH2 in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's own ubiquitin-proteasome system. A key component of a PROTAC is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. Thalidomide (B1683933) and its derivatives are prominent E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] This guide provides a comprehensive technical overview of Thalidomide-NH-amido-C5-NH2, a bifunctional molecule incorporating the CRBN-binding thalidomide moiety and a flexible linker, designed for the efficient synthesis of PROTACs.[2][3][4][5]

Core Concepts: PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules comprising three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The this compound molecule provides the E3 ligase ligand and a portion of the linker. The overall mechanism of a PROTAC utilizing a thalidomide-based ligand is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and the CRBN subunit of the CUL4A-DDB1 E3 ubiquitin ligase complex, forming a ternary POI-PROTAC-CRBN complex.

-

Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: The PROTAC is released and can participate in further rounds of degradation, acting as a catalyst.

The Role of this compound

This compound is a pre-synthesized chemical entity that streamlines the development of CRBN-recruiting PROTACs.[2][3][4][5]

-

Structure: It consists of the thalidomide core, which serves as the CRBN-binding element, connected to a 5-carbon alkyl chain via an amide bond. The chain terminates in a primary amine (-NH2), providing a reactive handle for conjugation to a POI-targeting ligand.[5]

-

Function: The thalidomide moiety ensures specific recruitment of the CRBN E3 ligase complex. The C5-amido linker provides flexibility and appropriate length to facilitate the formation of a stable and productive ternary complex. The terminal amine allows for straightforward amide bond formation with a carboxylic acid-functionalized POI ligand.

Quantitative Data: Binding Affinity and Degradation Efficiency

The following table presents representative degradation data for a thalidomide-based PROTAC targeting SHP2, illustrating the typical performance metrics.

| PROTAC ID | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |

| 11(ZB-S-29) | SHP2 | Thalidomide | 6.02 | >90% | HeLa |

Data is illustrative and based on a published study on a thalidomide-based SHP2 degrader.[6]

Experimental Protocols

CRBN Binding Assay (Fluorescence Polarization - FP)

This assay is used to determine the binding affinity of the thalidomide-based ligand to the CRBN protein.

Principle: The assay measures the change in the polarization of fluorescently labeled thalidomide upon binding to the larger CRBN protein. Unlabeled ligands compete for binding, causing a decrease in polarization.

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently labeled thalidomide (e.g., Cy5-thalidomide)

-

This compound (or a PROTAC synthesized from it)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a serial dilution of the test compound (this compound or the full PROTAC).

-

In a 384-well plate, add the assay buffer, fluorescently labeled thalidomide, and the test compound at various concentrations.

-

Add the purified CRBN protein to initiate the binding reaction.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50, from which the Ki or Kd can be calculated.

Western Blot Analysis of Protein Degradation

This is a standard method to quantify the reduction in the level of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC synthesized using this compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

-

Visualizations

Caption: General mechanism of protein degradation by a Thalidomide-based PROTAC.

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its pre-functionalized nature, incorporating a thalidomide moiety and a flexible linker with a reactive handle, significantly simplifies the synthetic process for developing novel protein degraders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate the efficacy of new PROTACs in the exciting and rapidly advancing field of targeted protein degradation.

References

An In-depth Technical Guide on the Discovery and Application of Amine-Functionalized Thalidomide Analogues for Protein Degradation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation (TPD) has introduced a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to the complete removal of disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are at the vanguard of this approach, acting as heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1][2][3] A cornerstone of modern PROTAC design is the use of thalidomide (B1683933) and its analogues, which effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][] This guide provides a comprehensive technical overview of amine-functionalized thalidomide analogues, detailing their mechanism of action, synthesis, and the critical experimental protocols used for their evaluation.

Introduction: The Rise of Targeted Protein Degradation

Unlike conventional small-molecule inhibitors that block a protein's active site, PROTACs physically eliminate the target protein from the cell.[3] They consist of two primary ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3]

The pivotal discovery identifying Cereblon (CRBN) as the direct cellular target of thalidomide unlocked its potential as a powerful tool in TPD.[1] CRBN functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][5] Thalidomide and its analogues, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues" that modulate the substrate specificity of CRBN, leading to the ubiquitination and degradation of specific "neo-substrates" like Ikaros (IKZF1) and Aiolos (IKZF3).[][5][6] This mechanism has been successfully repurposed in PROTACs, where thalidomide derivatives serve as the E3 ligase-recruiting moiety.

The CRL4-CRBN Signaling Pathway in TPD

The efficacy of thalidomide-based PROTACs is entirely dependent on hijacking the CRL4-CRBN E3 ligase complex. This complex is a key component of the ubiquitin-proteasome system (UPS).[1] The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which initiates the degradation cascade.

The CRL4-CRBN complex consists of four key proteins:

-

Cullin 4A (CUL4A): A scaffold protein that provides the structural backbone.[1]

-

DNA damage-binding protein 1 (DDB1): An adaptor protein that links CRBN to CUL4A.[1][7]

-

RING-box protein 1 (ROC1): Contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme.[1]

-

Cereblon (CRBN): The substrate receptor that recognizes and binds both the thalidomide analogue on the PROTAC and the target protein.[1][5]

Amine-Functionalized Analogues: Versatile Building Blocks

Amine-functionalized thalidomide analogues are critical chemical tools for constructing PROTACs.[8] The terminal amine group provides a reactive handle for conjugation to a linker, which is then attached to the POI-binding ligand. Modifications are typically made at the C4 or C5 position of the phthalimide (B116566) ring, as these positions are known not to interfere with the crucial binding affinity to CRBN.[9]

A variety of these building blocks are available, incorporating different linker types (e.g., alkyl chains, PEG) to modulate the physicochemical properties, such as solubility and cell permeability, of the final PROTAC molecule.[8]

Quantitative Analysis of Protein Degradation

The efficacy of a novel PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration that results in 50% degradation) and the Dmax (the maximum percentage of degradation achieved).[3] These values are typically determined through dose-response experiments.

Table 1: Representative Degradation Data for Thalidomide-Based PROTACs

| Target Protein | PROTAC / Analogue | Cell Line | DC50 | Dmax | Time (h) | Assay Method | Reference |

| BRD4 | Thalidomide-PEG-BRD4 PROTAC | HEK293 | ~10 nM | >90% | 24 | HiBiT Assay | Adapted from[10] |

| GSPT1 | Compound 5 (Thalidomide Analogue) | MOLM-14 | 1.6 nM | >90% | 24 | Proteomics | [11] |

| IKZF1 | Compound 5 (Thalidomide Analogue) | MOLM-14 | 10 nM | >90% | 24 | Proteomics | [11] |

| FBXO22 | AHPC(Me)-C6-NH2 | Jurkat | 77 nM | 99% | 18 | HiBiT Assay | [12] |

Note: Data is representative and compiled from multiple sources to illustrate typical efficacy.

Key Experimental Protocols

The development and validation of amine-functionalized thalidomide analogues and their corresponding PROTACs require a suite of robust experimental procedures.

Synthesis of Thalidomide Analogues

A common method for synthesizing thalidomide analogues is through solid-phase synthesis. This approach allows for the efficient creation of a library of compounds with high yields and purity.[13]

Protocol: Solid-Phase Synthesis [13]

-

Resin Preparation: Couple hydroxymethyl polystyrene with phthalic anhydride (B1165640) to form a resin-linked acid.

-

Amine Coupling: React the resin-linked acid with the desired primary amine. This step introduces the functional group that will later be used for linker attachment.

-

Cyclization and Cleavage: Treat the intermediate with an acid or base to induce cyclization of the glutarimide (B196013) ring and cleave the analogue from the resin.

-

Purification: Purify the final product using standard chromatographic techniques (e.g., HPLC). Purity is typically assessed to be in the range of 92-99%.[13]

Western Blot for Quantifying Protein Degradation

Western blotting is a foundational technique to visually and quantitatively assess the reduction in target protein levels following PROTAC treatment.[3]

Protocol: Western Blot Analysis [3]

-

Cell Culture and Treatment: Seed cells (e.g., HEK293T, HeLa) at an appropriate density. Treat with a dose-response range of the PROTAC compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).[3][14]

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity.[3]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[3]

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes to denature the proteins.[3]

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate with a primary antibody specific to the target protein overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[3]

-

High-Throughput Degradation Assays (e.g., HiBiT)

For screening larger libraries of compounds, higher-throughput methods are necessary. The Nano-Glo® HiBiT assay is a sensitive, luminescence-based method that can be used to quantify protein levels in real-time.[10]

Protocol: HiBiT Assay [10]

-

Cell Line Generation: Genetically modify a cell line to express the protein of interest tagged with the 11-amino-acid HiBiT peptide.

-

Cell Plating and Treatment: Plate the engineered cells in a multi-well format (e.g., 96-well plate) and treat with the PROTAC compounds.

-

Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent directly to the wells. This reagent contains the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc® luciferase, and the necessary substrate.[10]

-

Measurement: Incubate for 10 minutes at room temperature and measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to the DMSO control.[10]

Experimental and Developmental Workflows

The discovery of a novel PROTAC follows a structured workflow from initial design to biological validation.

The Western blot protocol itself can be visualized as a sequential workflow.

Conclusion

Amine-functionalized thalidomide analogues are indispensable tools in the advancement of targeted protein degradation. Their well-characterized interaction with the CRBN E3 ligase provides a reliable and effective means to recruit the cellular degradation machinery.[2][] The synthetic tractability of these molecules allows for extensive chemical modification to optimize the potency, selectivity, and pharmacokinetic properties of novel PROTACs. A systematic approach, combining rational design with robust quantitative biological assays, is essential for translating these powerful chemical tools into next-generation therapeutics capable of addressing previously "undruggable" targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tenovapharma.com [tenovapharma.com]

- 9. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Video: Assays for the Degradation of Misfolded Proteins in Cells [jove.com]

In-Depth Technical Guide to the Cereblon Binding Affinity of Thalidomide C5 Amine Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of thalidomide (B1683933) and its C5 amine linker conjugates to the E3 ubiquitin ligase Cereblon (CRBN). It is designed to be a valuable resource for researchers and professionals involved in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), where understanding the interaction between the E3 ligase binder and Cereblon is critical.

Introduction to Cereblon and Thalidomide-Based Binders

Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. The binding of small molecules, such as thalidomide and its analogs (immunomodulatory drugs or IMiDs), to Cereblon can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism is the foundation for the therapeutic effects of IMiDs and the mode of action for a large class of PROTACs.

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ligase (like Cereblon), and a connecting linker. The affinity of the E3 ligase ligand for Cereblon is a key determinant of the efficacy of a PROTAC. Thalidomide and its derivatives, pomalidomide (B1683931) and lenalidomide, are commonly used as Cereblon-binding moieties in PROTAC design. These molecules are often functionalized with linkers at various positions to allow for conjugation to the target protein ligand. The C5 position of the phthalimide (B116566) ring is a common attachment point for these linkers.

This guide focuses on thalidomide conjugates with an amine linker at the C5 position, exploring their binding affinity to Cereblon, the experimental methods used to determine this affinity, and the structural basis of the interaction.

Quantitative Binding Affinity Data

The binding affinity of small molecules to Cereblon is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity. While extensive data is available for the parent IMiDs, specific quantitative data for thalidomide C5 amine linker conjugates is less prevalent in publicly available literature. The following tables summarize the available data for parent IMiDs and a closely related linker-conjugated thalidomide derivative.

Table 1: Cereblon Binding Affinity of Parent Immunomodulatory Drugs

| Compound | Assay Method | Binding Affinity (Kd) | Binding Affinity (IC50) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | - | [1] |

| Competitive Binding Assay | - | ~3 µM | [2] | |

| TR-FRET | - | 1.2 µM, 22.4 nM | [2][3] | |

| Fluorescence Polarization (FP) | 121.6 ± 23.2 nM (for Cy5-conjugated thalidomide) | 404.6 nM | [3][4] | |

| Pomalidomide | Competitive Titration | ~157 nM | - | [2] |

| Competitive Binding Assay | - | ~2 µM | [2] | |

| TR-FRET | - | 1.2 µM, 6.4 nM | [2][3] | |

| Lenalidomide | Competitive Titration | ~178 nM | - | [2] |

| Competitive Binding Assay | - | ~3 µM | [2] | |

| TR-FRET | - | 1.5 µM, 8.9 nM | [2][3] |

Table 2: Cereblon Binding Affinity of a Thalidomide Linker Conjugate

| Compound | Assay Method | Binding Affinity (IC50) | Reference |

| Thalidomide 4'-oxyacetamido-alkylC4-NH2 | TR-FRET | 12.6 nM | [3] |

Note: While this data is for a C4-linker conjugate, it provides a valuable reference for the expected affinity of linker-modified thalidomide.

Experimental Protocols for Determining Cereblon Binding Affinity

Several biophysical and biochemical techniques are employed to measure the binding affinity of small molecules to Cereblon. The following sections provide detailed protocols for the most common methods.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust and sensitive assay for quantifying molecular interactions in a homogeneous format. It is widely used for high-throughput screening of Cereblon binders.

Principle: The assay is typically performed in a competitive binding format. A fluorescently labeled thalidomide analog (tracer) binds to a tagged Cereblon protein (e.g., GST- or His-tagged), which is in turn labeled with a FRET donor (e.g., a terbium cryptate-conjugated antibody against the tag). When the tracer is bound to Cereblon, excitation of the donor fluorophore results in energy transfer to the acceptor fluorophore on the tracer, producing a FRET signal. Unlabeled compounds that bind to Cereblon will compete with the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

Figure 1: General workflow for a TR-FRET based Cereblon binding assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound, typically in DMSO.

-

Perform serial dilutions of the test compound in assay buffer to generate a concentration gradient.

-

Prepare solutions of the tagged Cereblon protein (e.g., His-CRBN/DDB1 complex), the terbium-labeled anti-tag antibody (donor), and the fluorescently labeled thalidomide tracer (acceptor) in assay buffer.[5]

-

-

Assay Procedure (384-well plate format):

-

To each well, add a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO).

-

Add the Cereblon protein and the terbium-labeled antibody mixture to the wells.

-

Add the fluorescent tracer to all wells.

-

The final assay volume is typically 20 µL.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for a specified period (e.g., 60-180 minutes) to allow the binding to reach equilibrium.

-

-

Detection:

-

Read the plate on a TR-FRET-compatible microplate reader.

-

Measure the fluorescence emission at two wavelengths: the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm), following excitation at the donor excitation wavelength (e.g., 340 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative information on the kinetics (association and dissociation rates) and affinity of molecular interactions.

Principle: One of the binding partners (e.g., Cereblon protein) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., the thalidomide conjugate) is flowed over the sensor surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of Thalidomide-NH-amido-C5-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Thalidomide-NH-amido-C5-NH2, a crucial linker-E3 ligase ligand conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). Given the limited publicly available data for this specific molecule, this guide synthesizes information on closely related thalidomide (B1683933) analogs and the chemical moieties present in the compound to provide a robust predictive assessment. Detailed experimental protocols for determining solubility and stability are provided, alongside diagrams illustrating the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic chemical entity that incorporates the thalidomide scaffold, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This molecule features a C5-amino linker, providing a reactive handle for conjugation to a target protein ligand, thus forming a PROTAC. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The physicochemical properties of the E3 ligase ligand and the linker, such as solubility and stability, are critical determinants of the overall efficacy and developability of the resulting PROTAC.

Solubility Profile

| Solvent/Condition | Compound | Solubility | Remarks | Citation |

| DMSO | This compound | 10 mM | Data from a commercial supplier. |

Note: The solubility of thalidomide itself is poor in aqueous solutions. However, modifications such as N-alkylation have been shown to significantly increase aqueous solubility. The C5-amino linker in this compound is a form of N-alkylation of the thalidomide core, suggesting that its aqueous solubility is likely to be improved compared to the parent thalidomide molecule.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a compound using nephelometry.

1. Materials:

- Test compound (this compound)

- Dimethyl sulfoxide (B87167) (DMSO)

- Phosphate-buffered saline (PBS), pH 7.4

- 96-well microplates (clear bottom)

- Nephelometer or a plate reader with light-scattering measurement capabilities

2. Procedure:

- Prepare a 10 mM stock solution of the test compound in 100% DMSO.

- Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.

- In a new 96-well plate, add 98 µL of PBS (pH 7.4) to each well.

- Transfer 2 µL of the DMSO serial dilutions to the corresponding wells of the PBS-containing plate. This will result in a final DMSO concentration of 2%.

- Mix the contents of the wells thoroughly by shaking for 2 hours at room temperature.

- Measure the light scattering (nephelometry) of each well.

- The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering compared to the baseline (PBS with 2% DMSO).

Experimental Protocol: Thermodynamic Solubility Assay

This protocol describes the shake-flask method for determining the thermodynamic (equilibrium) solubility.

1. Materials:

- Solid test compound (this compound)

- Phosphate-buffered saline (PBS), pH 7.4

- HPLC-grade water and acetonitrile

- Vials with screw caps

- Shaker incubator

- Centrifuge

- HPLC system with a UV detector

2. Procedure:

- Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).

- Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

- After incubation, centrifuge the suspension to pellet the undissolved solid.

- Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

- Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

Stability Profile

The stability of this compound is a critical attribute, as degradation can lead to a loss of activity and the formation of potentially toxic byproducts. The thalidomide core itself is susceptible to hydrolysis, particularly at the glutarimide (B196013) ring, under both acidic and basic conditions. Furthermore, the amide bond within the linker can also be a point of hydrolytic cleavage.

| Condition | Compound | Half-life (t½) | Remarks | Citation |

| pH 6.4, 32°C | Thalidomide and N-alkyl analogs | 25 - 35 hours | N-alkylation had little effect on the hydrolysis rate compared to thalidomide. |

Note: While specific stability data for this compound is not available, the amide linker is a potential liability. Studies on other PROTACs have shown that amide bonds in the linker can be susceptible to enzymatic cleavage in biological matrices.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

1. Materials:

- Test compound (this compound)

- Hydrochloric acid (HCl) solution (e.g., 0.1 M)

- Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

- High-intensity light source (for photostability)

- Oven (for thermal stress)

- HPLC-MS system

2. Procedure:

- Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.

- Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

- Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and incubate at room temperature.

- Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

- Photodegradation: Expose a solution of the compound to a high-intensity light source.

- At various time points for each condition, take an aliquot of the sample, neutralize it if necessary, and analyze it by HPLC-MS.

- Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products. The mass spectrometer will help in the structural elucidation of the degradants.

Experimental Protocol: Long-Term Stability Testing

This protocol is designed to evaluate the stability of the compound under recommended storage conditions.

1. Materials:

- Test compound (this compound)

- Appropriate storage containers

- Controlled environment stability chambers

- Validated stability-indicating HPLC method

2. Procedure:

- Package the test compound in containers that mimic the proposed long-term storage solution.

- Place the samples in stability chambers set to the desired long-term storage conditions (e.g., 5°C ± 3°C and -20°C ± 5°C).

- At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a sample from each storage condition.

- Analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

- Assess other parameters as needed, such as appearance and moisture content.

Signaling Pathways and Experimental Workflows

This compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Caption: Mechanism of action for a thalidomide-based PROTAC.

The ubiquitin-proteasome system is a complex enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.

Caption: The Ubiquitin-Proteasome System (UPS) pathway.

A typical experimental workflow to evaluate the degradation activity of a PROTAC synthesized from this compound is outlined below.

Caption: Experimental workflow for PROTAC development.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs. While specific data on its solubility and stability are limited, its chemical structure suggests favorable properties, particularly for its salt form. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters. A thorough understanding of the solubility and stability of this molecule is essential for the successful development of potent and effective protein-degrading therapeutics. Future studies should focus on generating and publishing quantitative data for this and other commonly used PROTAC building blocks to accelerate the advancement of this promising therapeutic modality.

The Linker's Length: A Critical Determinant in the Efficacy of Thalidomide-Based PROTACs

An In-depth Technical Guide for Researchers in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to outright elimination. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively degrade proteins of interest (POIs). A thalidomide-based PROTAC accomplishes this by simultaneously binding to a target protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex that triggers the target's ubiquitination and subsequent destruction.

Central to the success of this molecular matchmaking is the linker, the chemical scaffold connecting the target-binding warhead to the E3 ligase ligand. Far from being a passive spacer, the linker's composition and, most critically, its length are pivotal factors that govern the PROTAC's efficacy.[1][2] An improperly sized linker can lead to steric hindrance or unproductive ternary complex conformations, abrogating degradation. Conversely, an optimal linker facilitates a stable and geometrically favorable ternary complex, maximizing degradation potency.[3]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) surrounding linker length in thalidomide-based PROTACs. It consolidates quantitative data from various studies, offers detailed experimental protocols for evaluating PROTAC efficacy, and visualizes key concepts and workflows to aid researchers in the rational design and optimization of these powerful molecules.

The Impact of Linker Length on Degradation Efficacy: Quantitative Insights

The potency of a PROTAC is primarily defined by two metrics: the half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[4][5] The ideal linker length is highly dependent on the specific target protein and the architecture of the PROTAC.[6] Systematic variation of the linker, often using polyethylene (B3416737) glycol (PEG) or alkyl chains, is essential to determine the optimal configuration for any given system.[7][8]

Below are tables summarizing representative data on how linker length influences the degradation of various protein targets.

Table 1: Effect of PEG Linker Length on BRD4 Degradation

| PROTAC Example | Linker Composition (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |

| Analog 1 | 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90% | A short, direct linkage can be highly effective for certain target/ligase pairs.[4] |

| Analog 2 | 1 | BRD4 | H661 | > 5 | ~50% | A single PEG unit can significantly reduce degradation potency, possibly due to suboptimal geometry.[4] |

| Analog 3 | 2 | BRD4 | H661 | > 5 | ~60% | Intermediate linker lengths may hinder the formation of a productive ternary complex.[4] |

| Analog 4 | 3+ | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[4] |

Note: This table synthesizes findings from literature to illustrate general trends.[4] Actual values are highly context-dependent.

Table 2: Effect of Alkyl/PEG Linker Length on TBK1 Degradation

| PROTAC Example | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Key Observation |

| Series 1 | < 12 | TBK1 | No Degradation | - | Linkers below a certain length threshold can be inactive. |

| Series 2 | 21 | TBK1 | 3 | 96% | A 21-atom linker demonstrated the highest potency in this series. |

| Series 3 | 29 | TBK1 | 292 | 76% | Increasing linker length beyond the optimum can lead to a decrease in potency. |

Note: Data compiled from a study by Arvinas, highlighting a clear optimal linker length for TBK1 degradation.

Table 3: Effect of Alkyl Chain Linker Length on Estrogen Receptor α (ERα) Degradation

| PROTAC Example | Linker Length (atoms) | Target Protein | % ERα Degraded (at 10 µM) | Key Observation |

| ERα-PROTAC 1 | 9 | ERα | ~50% | Shorter linkers show moderate activity. |

| ERα-PROTAC 2 | 12 | ERα | ~75% | Increasing length improves degradation. |

| ERα-PROTAC 3 | 16 | ERα | ~95% | A 16-atom chain was found to be optimal for ERα degradation in this system. |

| ERα-PROTAC 4 | 19 | ERα | ~70% | Potency decreases as the linker becomes too long. |

| ERα-PROTAC 5 | 21 | ERα | ~60% | Further increases in length continue to reduce efficacy. |

Note: This data illustrates the classic "bell-shaped" curve often observed in linker optimization studies, where potency peaks at an optimal length.

Visualizing PROTAC Mechanisms and Workflows

Understanding the underlying biological pathways and experimental processes is crucial for effective PROTAC development. The following diagrams, rendered in DOT language, illustrate these core concepts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies of Thalidomide-NH-amido-C5-NH2 as a CRBN Recruiter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the strategic recruitment of E3 ubiquitin ligases is paramount for the development of effective therapeutic agents. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality, acting as heterobifunctional molecules that induce the degradation of specific proteins of interest.[1][2][3] A key component of many successful PROTACs is the recruiter for the E3 ligase Cereblon (CRBN). Thalidomide (B1683933) and its derivatives have been extensively utilized for this purpose, capitalizing on their well-established binding to CRBN.[4][]

This technical guide focuses on the foundational aspects of Thalidomide-NH-amido-C5-NH2, a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide core for CRBN engagement.[2][6] While specific foundational research focused exclusively on this molecule is limited in the public domain, this document provides a comprehensive overview of the principles of its mechanism of action, relevant quantitative data from closely related thalidomide analogs, and detailed experimental protocols for its characterization and application in PROTAC development.

Mechanism of Action: Recruiting CRBN for Targeted Protein Degradation

This compound functions as the CRBN-recruiting warhead within a PROTAC. The thalidomide moiety binds to the thalidomide-binding domain of CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4] This binding event does not inhibit the ligase but rather modulates its substrate specificity. When incorporated into a PROTAC, the other end of which is a ligand for a target protein, this compound facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can engage in further catalytic cycles of protein degradation.

Quantitative Data: Binding Affinities of Thalidomide Derivatives to CRBN

| Compound | Binding Affinity (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Not Specified | [7] |

| Lenalidomide (B1683929) | ~178 nM | Not Specified | [7] |

| Pomalidomide | ~157 nM | Not Specified | [7] |

Disclaimer: The binding affinity of this compound to CRBN is expected to be in a similar range to thalidomide, as the core binding pharmacophore is retained. However, the nature of the linker attachment point and the linker itself can influence the binding affinity. Experimental determination is necessary for precise quantification.

Experimental Protocols

A variety of biophysical and cellular assays are employed to characterize the binding of thalidomide-based recruiters to CRBN and to assess the efficacy of the resulting PROTACs.

CRBN Binding Affinity Determination

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Protocol:

-

Sample Preparation: Prepare a solution of purified CRBN protein (typically the DDB1-CRBN complex) in a suitable buffer. Prepare a solution of this compound in the same buffer.

-

Titration: Load the CRBN solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Data Acquisition: Perform a series of injections of the ligand into the protein solution. The heat change upon each injection is measured.

-

Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the Kd.

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., CRBN) immobilized on a sensor surface in real-time.

Protocol:

-

Immobilization: Immobilize purified CRBN protein onto a sensor chip.

-

Binding: Flow solutions of this compound at various concentrations over the sensor surface.

-

Detection: Monitor the change in the SPR signal, which is proportional to the mass bound to the surface.

-

Data Analysis: Analyze the association and dissociation kinetics to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

c) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from CRBN by a test compound.

Protocol:

-

Reagents: Use a tagged CRBN protein (e.g., His-tagged), a terbium-labeled anti-tag antibody (donor), and a fluorescently labeled thalidomide tracer (acceptor).

-

Assay Setup: In a microplate, combine the CRBN protein, the donor antibody, the acceptor tracer, and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Signal Detection: Measure the TR-FRET signal. Displacement of the tracer by the test compound leads to a decrease in the FRET signal.

-

Data Analysis: Plot the TR-FRET ratio against the compound concentration to determine the IC50 value.

PROTAC-Mediated Protein Degradation Assessment

a) Western Blotting

This is a standard method to quantify the reduction in the level of a specific target protein following treatment with a PROTAC.

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of the PROTAC synthesized using this compound for a specific duration.

-

Cell Lysis: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH), followed by a secondary antibody.

-

Detection and Quantification: Visualize the protein bands and quantify their intensity to determine the extent of protein degradation (DC50 and Dmax).

b) Quantitative Mass Spectrometry-Based Proteomics

This provides an unbiased and global view of the changes in the proteome upon PROTAC treatment, allowing for the assessment of selectivity.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control, then lyse the cells.

-

Protein Digestion: Digest the proteins into peptides.

-

Peptide Labeling: Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.

-

LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions to determine the selectivity of the PROTAC.

Synthesis of this compound and its Conjugation

This compound is typically synthesized through a multi-step process starting from thalidomide. The primary amine at the end of the C5 linker serves as a versatile handle for conjugation to a ligand for a protein of interest, usually via an amide bond formation.

General Amide Coupling Protocol:

-

Activation: Activate the carboxylic acid group on the target protein ligand using a coupling reagent (e.g., HATU, HOBt/EDC).

-

Coupling: Add this compound to the activated ligand in the presence of a non-nucleophilic base (e.g., DIPEA).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Purification: Purify the resulting PROTAC by flash chromatography or preparative HPLC.

Conclusion and Future Perspectives

This compound is a valuable chemical tool for the construction of CRBN-recruiting PROTACs. While foundational studies on this specific molecule are not extensively published, the wealth of knowledge on thalidomide and its derivatives provides a strong basis for its application in targeted protein degradation. The experimental protocols outlined in this guide offer a robust framework for researchers to characterize its binding to CRBN and to evaluate the efficacy and selectivity of PROTACs derived from it. As the field of targeted protein degradation continues to evolve, the rational design and thorough characterization of such CRBN recruiters will remain a critical aspect of developing novel and effective therapeutics. Future studies focusing on the biophysical and structural characterization of thalidomide derivatives with various linkers will further enhance our understanding and ability to design next-generation protein degraders.

References

The Pivotal Role of C5 Alkyl Amine Linkers in PROTACs: A Physicochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Among the various linker types, the C5 alkyl amine linker has emerged as a frequently employed motif, offering a balance of flexibility and physicochemical properties that are crucial for a PROTAC's efficacy. This technical guide delves into the core physicochemical properties of C5 alkyl amine linkers in PROTACs, providing insights into their impact on solubility, permeability, and lipophilicity, supported by experimental protocols and visual representations of key processes.

Physicochemical Properties of C5 Alkyl Amine Linkers: A Balancing Act

The linker in a PROTAC is not merely a passive spacer; its length, composition, and physicochemical characteristics profoundly influence the molecule's overall behavior. Alkyl linkers, including the C5 variant, are generally hydrophobic and offer significant conformational flexibility.[1][2] This flexibility can be advantageous for inducing the formation of a stable ternary complex between the target protein and the E3 ligase, a prerequisite for successful ubiquitination and subsequent degradation.[1]

However, the inherent hydrophobicity of alkyl chains can pose challenges to the aqueous solubility of the PROTAC molecule.[2] This is a critical consideration, as poor solubility can hinder drug formulation and bioavailability. The inclusion of an amine group within the C5 alkyl chain can help to mitigate this issue by introducing a polar and potentially ionizable center, thereby improving the molecule's solubility profile. The balance between the hydrophobic alkyl chain and the polar amine group is a key determinant of the PROTAC's overall physicochemical properties.

Quantitative Data on Physicochemical Properties

The following table summarizes representative physicochemical properties for a hypothetical series of PROTACs with varying alkyl amine linker lengths. It is important to note that finding a single study with a complete, directly comparable dataset for a C5 alkyl amine linker series is challenging. The data presented here is a composite representation based on values reported across various studies for PROTACs with similar structural features.

| Linker | Calculated logP (cLogP) | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Reference |

| C3 Alkyl Amine | 3.5 - 4.5 | 10 - 50 | 5 - 10 | [3][4] |

| C5 Alkyl Amine | 4.0 - 5.5 | 1 - 20 | 8 - 15 | [3][4][5] |

| C8 Alkyl Amine | 5.0 - 6.5 | < 5 | 12 - 20 | [2] |

Note: The values presented are illustrative and can vary significantly based on the specific warhead and E3 ligase ligand used in the PROTAC.

As the length of the alkyl chain increases, the lipophilicity (cLogP) generally increases, which can lead to enhanced membrane permeability.[2] However, this often comes at the cost of reduced aqueous solubility. The C5 linker often represents a "sweet spot," providing sufficient length and flexibility for ternary complex formation while maintaining a manageable balance of solubility and permeability. Shorter chains like C3 may offer greater flexibility, while longer chains like C8 enhance lipophilicity, which can be advantageous for penetrating specific biological barriers.[2]

Experimental Protocols for Physicochemical Characterization

Accurate determination of a PROTAC's physicochemical properties is essential for its development and optimization. Below are detailed methodologies for key experiments.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method remains the gold standard for determining the partition coefficient (logP) or distribution coefficient (logD) of a compound.

Protocol:

-

Preparation of Phases: Prepare a phosphate (B84403) buffer solution at a physiological pH of 7.4 and saturate it with 1-octanol (B28484). Similarly, saturate 1-octanol with the phosphate buffer. Allow the two phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: Add a small volume of the PROTAC stock solution to a vial containing a known ratio of the pre-saturated 1-octanol and buffer phases (e.g., 1:1 v/v).

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the 1-octanol and aqueous phases.

-

Quantification: Carefully collect aliquots from both the 1-octanol and aqueous layers. Determine the concentration of the PROTAC in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.

Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often relevant for early drug discovery screening.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Create a serial dilution of the stock solution in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: Add a physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).

-

Incubation and Precipitation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound.

-

Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitate.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using an appropriate analytical method like HPLC-UV or LC-MS/MS. The highest concentration at which the compound remains in solution is considered its kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract or penetration of the blood-brain barrier.

Protocol:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to form an artificial membrane.

-

Donor and Acceptor Plate Setup: The filter plate (donor plate) is placed on top of an acceptor plate containing a buffer solution.

-

Compound Addition: The PROTAC solution (at a known concentration in a suitable buffer) is added to the wells of the donor plate.

-

Incubation: The "sandwich" of donor and acceptor plates is incubated for a specific time (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

-

Quantification: After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are measured using LC-MS/MS or another sensitive analytical technique.

-

Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following equation:

Papp = (VA / (Area × Time)) × ([Drug]acceptor / [Drug]donor)

Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Visualizing the PROTAC Mechanism and Development Workflow

Graphical representations are invaluable for understanding complex biological pathways and experimental processes. The following diagrams, generated using the DOT language, illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its characterization.

PROTAC Signaling Pathway

This diagram illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein. While this is a general representation, it is applicable to PROTACs utilizing a C5 alkyl amine linker.

References

Methodological & Application

Application Notes and Protocols for Conjugating Thalidomide-NH-amido-C5-NH2 to a Warhead

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the conjugation of the E3 ligase ligand, Thalidomide-NH-amido-C5-NH2, to a warhead for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] Thalidomide (B1683933) and its analogs are commonly used to engage the Cereblon (CRBN) E3 ligase.[3][4][5]

Data Presentation: Conjugation Chemistries

The selection of an appropriate conjugation strategy is critical for the successful synthesis of a potent PROTAC. The following table summarizes common conjugation chemistries for linking thalidomide-based moieties with a terminal amine to a warhead.

| Conjugation Chemistry | Warhead Functional Group | Key Reagents | Reported Yields | Notes |

| Amide Bond Formation | Carboxylic Acid | HATU, DIPEA, DMF/DMSO | Up to 62%[3][6] | Most common and versatile method.[7] Reaction conditions may require optimization.[7] |

| Reductive Amination | Aldehyde or Ketone | Sodium triacetoxyborohydride | Variable | Useful for creating more flexible linkages.[1][8] |

| Click Chemistry (Copper-catalyzed Azide-Alkyne Cycloaddition - CuAAC) | Alkyne or Azide | Copper(I) catalyst | 67%[3] | Provides a stable triazole linkage.[3] |

| SNAr Reaction | Activated Aryl Halide | DIPEA, DMSO | Variable | Can be used to form a direct linkage to an aromatic ring on the warhead.[3] |

Experimental Protocols

Protocol 1: Amide Bond Formation for Conjugating this compound to a Carboxylic Acid-Containing Warhead

This protocol outlines a general procedure for the amide coupling of this compound to a warhead containing a carboxylic acid functional group.

Materials:

-

This compound[9]

-

Warhead with a carboxylic acid functional group

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1]

-

High-Performance Liquid Chromatography (HPLC) for purification[10]

-

Mass Spectrometer for characterization

Procedure:

-

Reagent Preparation:

-

In a clean, dry reaction vial, dissolve the carboxylic acid-containing warhead (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 0.1 M.

-

In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.

-

Prepare a fresh solution of HATU (1.2 equivalents) in anhydrous DMF or DMSO.

-

-

Reaction Setup:

-

To the solution of the warhead, add DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 5 minutes.

-

Add the HATU solution to the reaction mixture and stir for another 10 minutes at room temperature to activate the carboxylic acid.

-

Add the solution of this compound to the reaction mixture.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC conjugate.

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

-

Mandatory Visualizations

Signaling Pathway of a Thalidomide-Based PROTAC

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

General experimental workflow for PROTAC development.

References

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 2. explorationpub.com [explorationpub.com]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]